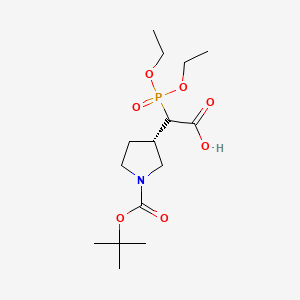
2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-2-(diethoxyphosphoryl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-2-(diethoxyphosphoryl)acetic acid is a complex organic compound that features a pyrrolidine ring, a tert-butoxycarbonyl protecting group, and a diethoxyphosphoryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-2-(diethoxyphosphoryl)acetic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Diethoxyphosphoryl Group: This step involves the reaction of the pyrrolidine derivative with diethyl phosphite under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the phosphorous atom.
Reduction: Reduction reactions could target the carbonyl groups or the phosphorous atom.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the carbon atoms adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary, but common reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potential use in drug development, particularly in designing inhibitors or modulators of specific enzymes.
Industry: Could be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic acid: Lacks the diethoxyphosphoryl group.
2-(Diethoxyphosphoryl)acetic acid: Lacks the pyrrolidine ring and the tert-butoxycarbonyl group.
Uniqueness
The presence of both the pyrrolidine ring and the diethoxyphosphoryl group in 2-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-2-(diethoxyphosphoryl)acetic acid makes it unique compared to simpler analogs. This combination of functional groups can impart distinct chemical properties and reactivity, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C15H28NO7P |
|---|---|
Peso molecular |
365.36 g/mol |
Nombre IUPAC |
2-diethoxyphosphoryl-2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C15H28NO7P/c1-6-21-24(20,22-7-2)12(13(17)18)11-8-9-16(10-11)14(19)23-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,17,18)/t11-,12?/m0/s1 |
Clave InChI |
LIEJLWXCMRGCPL-PXYINDEMSA-N |
SMILES isomérico |
CCOP(=O)(C([C@H]1CCN(C1)C(=O)OC(C)(C)C)C(=O)O)OCC |
SMILES canónico |
CCOP(=O)(C(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



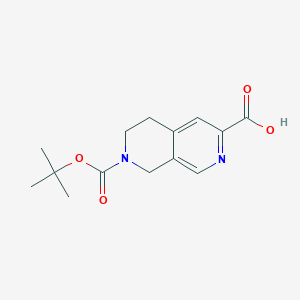
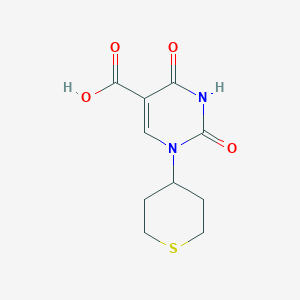
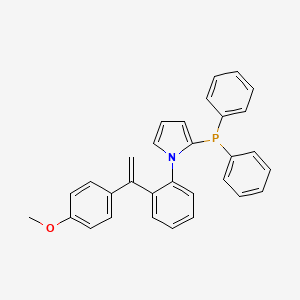
![2-(Tert-butyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B14884946.png)
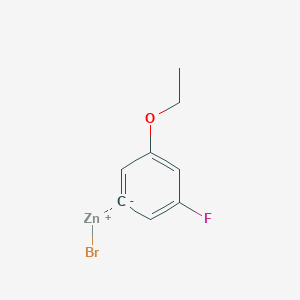

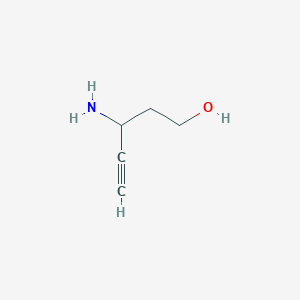
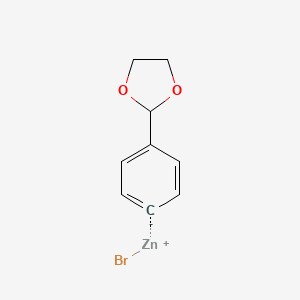
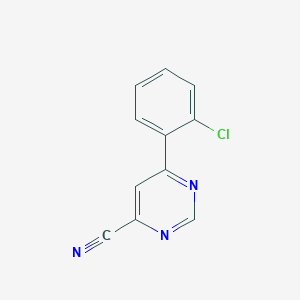
![1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride](/img/structure/B14884988.png)
![7-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14884998.png)
![(2E)-4-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885004.png)

